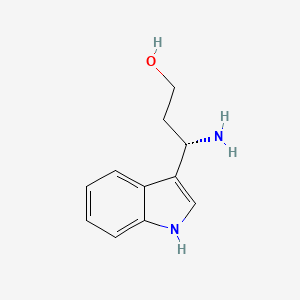amine](/img/structure/B13072959.png)
[(1-Ethoxycyclopentyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxycyclopentyl)methylamine is an organic compound with the molecular formula C₉H₁₉NO It is a derivative of cyclopentane, featuring an ethoxy group and a methylamine group attached to the cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclopentyl)methylamine typically involves the reaction of cyclopentylmethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions to facilitate the substitution reaction. The general reaction scheme is as follows:
- Cyclopentylmethylamine + Ethyl Iodide → (1-Ethoxycyclopentyl)methylamine + Potassium Iodide
Industrial Production Methods: Industrial production of (1-Ethoxycyclopentyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethoxycyclopentyl)methylamine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or ketones.
- Reduction : Reduction reactions can convert it into amines or alcohols.
- Substitution : Nucleophilic substitution reactions can replace the ethoxy or methylamine groups with other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution : Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
- Oxidation : Formation of cyclopentanone derivatives.
- Reduction : Formation of cyclopentylmethanol or cyclopentylmethylamine derivatives.
- Substitution : Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
(1-Ethoxycyclopentyl)methylamine has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties and as a building block for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Ethoxycyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Cyclopentylmethylamine : Lacks the ethoxy group, making it less versatile in certain reactions.
- Ethylcyclopentylamine : Similar structure but with different functional groups, leading to varied reactivity.
- Cyclopentylamine : Simpler structure with only an amine group, limiting its applications.
Uniqueness: (1-Ethoxycyclopentyl)methylamine is unique due to the presence of both ethoxy and methylamine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-(1-ethoxycyclopentyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-3-11-9(8-10-2)6-4-5-7-9/h10H,3-8H2,1-2H3 |
Clé InChI |
XPAJSMLZWVNHGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCCC1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
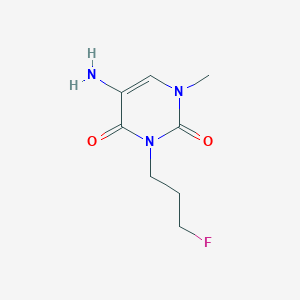
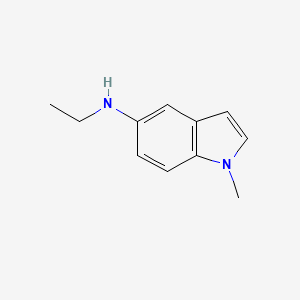


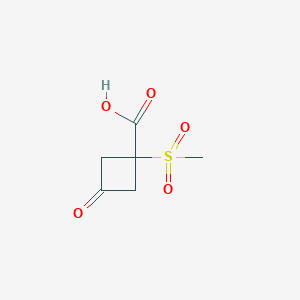
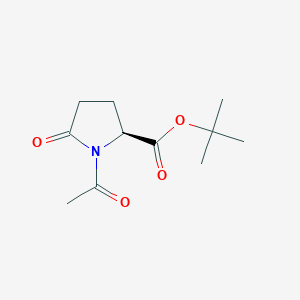

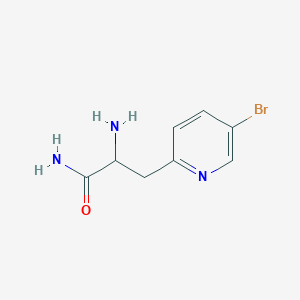


![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
